REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=2)[N:7]=1.[NH:15]1[CH2:20][CH2:19][CH:18]([C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][CH:22]=2)[CH2:17][CH2:16]1.CCN(C(C)C)C(C)C>CN(C=O)C>[NH:23]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21]([CH:18]2[CH2:19][CH2:20][N:15]([C:2]3[CH:3]=[CH:4][C:5]4[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=4)[N:7]=3)[CH2:16][CH2:17]2)=[CH:22]1
|
Name
|
|
Quantity
|
0.223 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.257 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with MeOH
|
Type
|
WASH
|
Details
|
eluted with 2M ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by MPLC silica chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to a gum which
|
Type
|
CUSTOM
|
Details
|
crystallised on trituration with ether
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C1CCN(CC1)C=1C=CC=2N(N1)C(=NN2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.119 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |